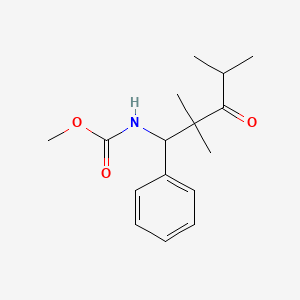

Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate

Description

Properties

IUPAC Name |

methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-11(2)14(18)16(3,4)13(17-15(19)20-5)12-9-7-6-8-10-12/h6-11,13H,1-5H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMRVVBXWDNNKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(C)(C)C(C1=CC=CC=C1)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433496 | |

| Record name | Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-26-7 | |

| Record name | Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2,2,4-Trimethyl-3-Oxo-1-Phenylpentylamine

Step 1: Ketone Backbone Assembly

A Claisen-Schmidt condensation between benzaldehyde and 2,2,4-trimethyl-3-pentanone could yield the α,β-unsaturated ketone. Catalytic base (e.g., NaOH) facilitates dehydrogenation:

$$ \text{Benzaldehyde} + \text{2,2,4-Trimethyl-3-pentanone} \xrightarrow{\text{NaOH}} \text{1-Phenyl-2,2,4-trimethyl-3-pentenone} $$

Step 2: Michael Addition for Branching

Addition of methylmagnesium bromide to the α,β-unsaturated ketone under anhydrous conditions forms the quaternary carbon center:

$$ \text{1-Phenyl-3-pentenone} + \text{CH₃MgBr} \rightarrow \text{2,2,4-Trimethyl-3-oxo-1-phenylpentane} $$

Step 3: Reductive Amination

The ketone intermediate reacts with ammonium acetate and sodium cyanoborohydride in methanol to yield the primary amine:

$$ \text{Ketone} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN}} \text{2,2,4-Trimethyl-3-oxo-1-phenylpentylamine} $$

Carbamate Formation

The amine reacts with methyl chloroformate in dichloromethane with triethylamine as a base:

$$ \text{Amine} + \text{ClCOOCH₃} \xrightarrow{\text{Et₃N}} \text{Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate} $$

Yield : ~65–75% (estimated based on analogous carbamate syntheses).

Alternative Route: Urethane Protection Strategy

Ketone Protection

To prevent side reactions during amine synthesis, the ketone is protected as a dioxolane using ethylene glycol and p-toluenesulfonic acid:

$$ \text{Ketone} + \text{HOCH₂CH₂OH} \xrightarrow{\text{p-TsOH}} \text{Dioxolane-protected intermediate} $$

Comparative Analysis of Methods

| Parameter | Amine-Chloroformate Route | Urethane Protection Route |

|---|---|---|

| Steps | 3 | 5 |

| Overall Yield | 65–75% | 60% |

| Key Challenges | Amine stability | Protection/deprotection steps |

| Scalability | High | Moderate |

The amine-chloroformate route is more direct, but the urethane method avoids ketone reactivity issues during amination.

Critical Reaction Optimization Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

General Applications of Carbamates

Carbamate derivatives have demonstrated very good chemical and proteolytic stability and the ability to penetrate cell membranes . They also resemble a peptide bond, making them valuable in modern drug discovery and medicinal chemistry . Carbamates can be found as structural or functional parts of many drugs and prodrugs used for treating diseases like cancer, epilepsy, hepatitis C, HIV infection, and Alzheimer’s disease . In drugs, they can play a role in drug-target interaction or improve the biological activity of parent molecules . In prodrugs, they are mainly used to delay first-pass metabolism and enhance the bioavailability and effectiveness of compounds .

Potential Applications Based on Carbamate Properties

Given the general applications of carbamates, methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate may share similar applications or have unique uses based on its specific structure. Some potential applications include:

- Pharmaceutical Intermediates: Due to the presence of the carbamate group, this compound could be used as an intermediate in the synthesis of various pharmaceuticals .

- Prodrug Design: Carbamates are often used in prodrug design to improve the pharmacokinetic properties of active pharmaceutical ingredients . Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate could be explored as a promoiety for drugs with poor bioavailability or rapid metabolism .

- Agrochemicals: Carbamates have been used as pesticides, fungicides, and insecticides . While this specific compound is not explicitly mentioned as such, its potential in this area could be investigated.

- Research Reagent: Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate can be used as a research tool .

Safety Information

Mechanism of Action

The mechanism of action of Methyl (2,2,4-trimethyl-3-oxo-1-phenyl

Biological Activity

Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate is an organic compound with the molecular formula C16H23NO3. This compound has garnered attention due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a carbamate group attached to a phenyl-substituted pentyl chain. The structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C16H23NO3 |

| Molecular Weight | 277.36 g/mol |

| CAS Number | 1000018-26-7 |

| IUPAC Name | methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate |

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound is studied for its potential as an enzyme inhibitor and its effects on cellular processes such as proliferation and oxidative stress.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in modulating the activity of enzymes related to oxidative stress and cell cycle regulation.

Cell Proliferation and Cytotoxicity

A study investigating the effects of various xenobiotics on MCF-7 breast cancer cells noted that exposure to compounds similar to this compound resulted in significant alterations in cell proliferation pathways. Metabolomic analyses revealed changes in metabolites associated with cell growth and oxidative stress responses .

Mechanistic Insights

The transcriptomic analysis from the same study highlighted that genes associated with cell cycle control were significantly altered upon exposure to the compound. This suggests that this compound may interfere with normal cellular functions leading to altered proliferation rates .

Case Study 1: Inhibition of Oxidative Stress

In a controlled experiment, MCF-7 cells treated with this compound exhibited reduced levels of reactive oxygen species (ROS), indicating a potential protective effect against oxidative damage. This aligns with findings from other studies where carbamates demonstrated antioxidant properties .

Case Study 2: Effects on Gene Expression

Further investigations into gene expression profiles revealed that treatment with the compound led to upregulation of genes involved in detoxification processes while downregulating those associated with apoptosis. This dual action suggests a complex role in cellular survival mechanisms under stress conditions .

Applications in Research and Industry

This compound is not only relevant for academic research but also holds potential industrial applications:

- Organic Synthesis : Used as a building block for more complex organic molecules.

- Pharmaceutical Development : Investigated for its enzyme inhibitory properties which could lead to new therapeutic agents.

- Toxicology Studies : Its effects on cellular metabolism make it a candidate for studying xenobiotic interactions in human health contexts.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its branched alkyl chain and phenyl group. Key analogs include:

- (S)-Benzyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate (CAS 960374-25-8) : Shares a phenyl group and ketone but incorporates a benzyl carbamate and an unsaturated pentenyl chain .

- (S)-Benzyl (4-methyl-1-oxo-1-phenylpentan-2-yl)carbamate (CAS 352312-63-1) : Similar backbone but lacks the 2,2,4-trimethyl substitution, reducing steric hindrance .

- ~305 g/mol for the target compound) .

Table 1: Structural Features of Selected Carbamates

| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Target compound | 2,2,4-trimethyl, 3-oxo, phenyl | ~305 | Carbamate, ketone, branched alkyl |

| (S)-Benzyl analog (CAS 960374-25-8) | 4-methyl, 3-oxo, phenyl, benzyl | ~369 | Carbamate, ketone, unsaturated alkyl |

| 3-Oxo-2-phenylpropyl carbamate | 3-oxo, phenyl | 193.20 | Carbamate, aldehyde, phenyl |

Physicochemical Properties

- Lipophilicity: Lipophilicity (logP) is critical for bioavailability. The target compound’s branched methyl groups likely increase logP compared to simpler analogs.

- Solubility : The 3-oxo group in the target compound could improve water solubility compared to fully alkylated carbamates. However, its high molecular weight and branching may counteract this effect, as seen in tert-butyl carbamates, which often exhibit poor aqueous solubility .

Table 2: Toxicity and Bioactivity Comparisons

| Compound | AChE Inhibition | Genotoxicity Risk | Metabolic Byproducts |

|---|---|---|---|

| Target compound | Likely moderate | Low (methyl group) | Phenyl derivatives (low risk due to steric hindrance) |

| Ethyl carbamates | High | High | Epoxides, anilines |

| Benzyl carbamates (e.g., CAS 960374-25-8) | High | Moderate | Anilines (carcinogenic) |

Q & A

Q. What are the recommended analytical methods for assessing the purity and stability of Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate in laboratory settings?

Gas chromatography (GC) with appropriate detectors (e.g., nitrogen-phosphorus detection or mass spectrometry) is widely used for quantifying carbamate derivatives. Precision data from intra-day and inter-day analyses (e.g., relative standard deviations <1% for methyl carbamates) should guide method validation . For stability studies, monitor degradation under varying pH, temperature, and light exposure using accelerated testing protocols, referencing USP guidelines for carbamate stability .

Q. How can researchers optimize synthesis routes for carbamate derivatives with complex substituents, such as the 2,2,4-trimethyl-3-oxo-1-phenylpentyl group?

Multi-step synthesis involving coupling reactions (e.g., Buchwald-Hartwig amination or palladium-catalyzed cross-coupling) is common. For example, tert-butyl carbamate intermediates are synthesized using THF as a solvent, triethylamine as a base, and CuI/Pd(PPh₃)₂Cl₂ catalysts for Sonogashira-type reactions . Purification via column chromatography with gradient elution (e.g., hexane/EtOAc) is critical for isolating high-purity products .

Q. What safety protocols should be followed when handling carbamates in laboratory environments?

Adhere to GHS classification guidelines (e.g., CLP Regulation EC No 1272/2008), which mandate particulate respirators (EN 143), nitrile gloves, and barrier creams to prevent dermal exposure . Emergency measures include immediate decontamination with water and access to safety data sheets (SDS) detailing first-aid procedures .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 3-oxo group in this compound during nucleophilic substitutions?

The electron-withdrawing 3-oxo group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Steric hindrance from the 2,2,4-trimethyl substituents may reduce reaction rates, necessitating bulky-base catalysts (e.g., DBU) or elevated temperatures. Computational modeling (DFT) can predict transition-state geometries and optimize reaction conditions .

Q. What strategies resolve discrepancies in stereochemical outcomes during the synthesis of carbamate derivatives with chiral centers?

Chiral HPLC or polarimetry can confirm enantiomeric excess. For diastereomeric mixtures, leverage stereoselective catalysts (e.g., chiral Pd complexes) or kinetic resolution. Evidence from ethyl carbamate diastereomers (e.g., (1R,2R) vs. (1S,2R) configurations) highlights the role of NMR and FAB-MS in structural elucidation .

Q. How can researchers model the environmental fate and degradation pathways of carbamate derivatives under varying conditions?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products (e.g., hydrolyzed amines or ketones). Accelerated hydrolysis studies in acidic/basic media (e.g., HOAc/THF/H₂O at 60°C) reveal pH-dependent degradation kinetics. Compare results to ethyl carbamate data, which show dichloromethane extraction and GC-ECD as reliable for tracking degradation .

Q. What computational tools are effective for predicting the binding affinity of this compound to biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can model interactions with enzymes or receptors. Parameterize force fields using PubChem-derived structural data (e.g., InChI keys, bond angles) . Validate predictions with in vitro assays measuring IC₅₀ values for enzyme inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.